5-Bromo-2-fluoro-N,N-dimethylnicotinamide
CAS No.: 1310416-60-4
Cat. No.: VC8229014
Molecular Formula: C8H8BrFN2O
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310416-60-4 |
|---|---|
| Molecular Formula | C8H8BrFN2O |
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 |
| Standard InChI Key | GVCREZJBWVGSHY-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)F |
| Canonical SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s IUPAC name, 5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide, reflects its pyridine-based scaffold with substituents at the 2-, 3-, and 5-positions. The bromine atom at position 5 and fluorine at position 2 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The N,N-dimethylcarboxamide group at position 3 enhances solubility in polar solvents while contributing to metabolic stability compared to non-alkylated analogues.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.06 g/mol | |
| XLogP3-AA (LogP) | ~1.3 (estimated) | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 49.8 Ų |
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis of 5-bromo-2-fluoro-N,N-dimethylnicotinamide likely involves sequential functionalization of a pyridine precursor. Two plausible routes include:
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Halogenation-First Approach: Bromination and fluorination of a pre-formed nicotinamide core.
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Late-Stage Dimethylation: Introduction of the N,N-dimethyl group after halogenation.
Reported and Hypothetical Pathways
Existing protocols for related compounds, such as 5-bromo-2-methoxy-N,N-dimethylnicotinamide, involve:
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Nitration of dimethyl terephthalate followed by reduction and halogenation .
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Sandmeyer reactions for introducing halogens onto aminopyridines .
Table 2: Comparative Synthetic Challenges in Halogenated Nicotinamides
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods.
Future Research Directions
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Synthesis Optimization: Develop scalable methods using flow chemistry to improve yield and reduce dibromo impurities .
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Biological Screening: Evaluate inhibition of SGLT2, antimicrobial activity, and cytotoxicity in vitro.
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Computational Modeling: Predict binding modes using molecular dynamics simulations to guide structural modifications.
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